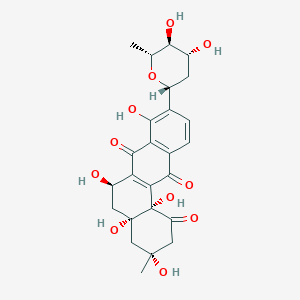
Urdamycinone F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urdamycinone F is a member of p-quinones.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2.1 Mechanism of Action
Urdamycinone F demonstrates potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential cellular processes.
2.2 Case Studies
- A study highlighted that urdamycins, including this compound, exhibited minimum inhibitory concentration (MIC) values as low as 8.0 µg/mL against Bacillus subtilis .
- Another investigation reported that urdamycins displayed selective antimicrobial activity against various pathogens, suggesting their potential as lead compounds for antibiotic development .
Anticancer Properties
3.1 Cytotoxicity Profile
This compound has been evaluated for its cytotoxic effects on several cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), and breast (MDA-MB-231) cancers. The compound showed significant cytotoxicity with GI50 values ranging from 0.019 to 0.104 µM .
3.2 Mechanism of Action in Cancer Cells
The anticancer activity of urdamycins is attributed to their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This makes them promising candidates for developing new cancer therapies.
Structure-Activity Relationship (SAR)
Research indicates that the length and structure of the saccharide chains attached to the aglycone influence the biological activity of urdamycins. Compounds with longer saccharide chains at C-3′ exhibited enhanced antibacterial and cytotoxic activities .
Chemical Diversity and Biosynthesis
This compound belongs to a class of compounds known for their structural diversity, which contributes to their varied biological activities. The biosynthetic pathways of angucyclines have been characterized, revealing insights into how these compounds are synthesized within microbial systems .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the bioactivity of urdamycins, including:
- Exploring their synergistic effects when combined with existing antibiotics.
- Investigating their potential in treating multidrug-resistant bacterial infections.
- Assessing their efficacy in vivo through animal model studies.
Data Tables
| Compound | MIC (µg/mL) | GI50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | 8.0 | 0.019 | Bacillus subtilis |
| This compound | - | 0.104 | NCI-H23 (lung cancer) |
| This compound | - | 0.104 | MDA-MB-231 (breast cancer) |
Eigenschaften
Molekularformel |
C25H28O11 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,6,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H28O11/c1-9-19(29)12(26)5-14(36-9)10-3-4-11-16(20(10)30)22(32)17-13(27)6-24(34)8-23(2,33)7-15(28)25(24,35)18(17)21(11)31/h3-4,9,12-14,19,26-27,29-30,33-35H,5-8H2,1-2H3/t9-,12-,13-,14-,19-,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
AAMCJNYIOAHDFN-BCCCWXECSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@@H](C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















